molecular formula C19H15ClN2O2 B1213340 Inabenfide CAS No. 82211-24-3

Inabenfide

Cat. No.: B1213340
CAS No.: 82211-24-3
M. Wt: 338.8 g/mol
InChI Key: PFDCOZXELJAUTR-UHFFFAOYSA-N
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Description

Inabenfide, chemically known as 4’-chloro-2’-(α-hydroxybenzyl)-isonicotinanilide, is a plant growth regulator primarily used in rice cultivation. It functions by inhibiting the biosynthesis of gibberellins, which are plant hormones that promote growth and elongation of cells. This inhibition results in shorter internodes and leaf blades, thereby increasing the plant’s resistance to lodging .

Mechanism of Action

Target of Action

Inabenfide, also known as 4’-chloro-2’-(α-hydroxybenzyl)-isonicotinanilide, primarily targets the biosynthesis of gibberellin (GA), a plant hormone that regulates growth and influences various developmental processes . By inhibiting GA biosynthesis, this compound affects the growth and development of plants, particularly rice .

Mode of Action

This compound acts as an inhibitor of GA biosynthesis . It specifically blocks the oxidative pathway involved in GA biosynthesis . This inhibition leads to a shortening of lower internodes and upper leaf blades in plants, which is a key factor in preventing lodging (falling over) in crops like rice .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes. By inhibiting the biosynthesis of gibberellins, this compound can control the growth and development of plants .

Pharmacokinetics

It’s known that this compound is applied to the surface in submerged conditions, indicating that its bioavailability may be influenced by its method of application .

Result of Action

This compound’s action results in significant changes in plant growth. Specifically, it leads to a shortening of lower internodes and upper leaf blades in plants . In rice cultivation, this compound has been shown to promote tillering (the production of side shoots), which can increase yield . It also decreases the number of grains per panicle (a branching flower cluster), but this reduction is compensated by the increased number of panicles .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it’s applied in submerged conditions, suggesting that water availability and soil conditions could impact its action . Furthermore, its use is particularly effective in no-tillage rice cultivation with a single basal fertilization, indicating that farming practices and nutrient availability also play a role in its effectiveness .

Biochemical Analysis

Biochemical Properties

Inabenfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the enzyme ent-kaurene oxidase, which is involved in the gibberellin biosynthesis pathway . This inhibition leads to a reduction in gibberellin levels, thereby affecting plant growth. This compound also interacts with other proteins involved in the gibberellin signaling pathway, further amplifying its effects on plant growth regulation.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits cell elongation and division by reducing gibberellin levels . This leads to stunted growth and reduced plant height. This compound also affects cell signaling pathways by altering the expression of genes involved in gibberellin biosynthesis and signaling. Additionally, it influences cellular metabolism by affecting the levels of metabolites involved in the gibberellin pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ent-kaurene oxidase, thereby inhibiting its activity . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a crucial step in the gibberellin biosynthesis pathway. As a result, the levels of gibberellins are reduced, leading to the observed effects on plant growth. This compound also affects gene expression by altering the transcription of genes involved in gibberellin biosynthesis and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, allowing for prolonged effects on plant growth . Long-term studies have shown that this compound can lead to sustained inhibition of gibberellin biosynthesis, resulting in long-term stunted growth in plants. The effects may diminish over time as the compound is metabolized and degraded.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has minimal effects on plant growth, while at higher doses, it leads to significant inhibition of gibberellin biosynthesis and stunted growth . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in the gibberellin biosynthesis pathway, where it inhibits the enzyme ent-kaurene oxidase . This inhibition affects the metabolic flux through the pathway, leading to reduced levels of gibberellins. This compound also interacts with other enzymes and cofactors involved in the pathway, further affecting the levels of metabolites.

Transport and Distribution

This compound is transported and distributed within plant cells and tissues through the xylem and phloem . It interacts with transporters and binding proteins that facilitate its movement within the plant. The compound accumulates in specific tissues, such as the leaves and stems, where it exerts its effects on gibberellin biosynthesis.

Subcellular Localization

This compound is localized in the cytoplasm and plastids of plant cells . It is directed to these compartments by targeting signals and post-translational modifications. The localization of this compound in these compartments is crucial for its activity, as it needs to interact with the enzymes and proteins involved in gibberellin biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inabenfide is synthesized starting from isonicotinic acid. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained as yellow needle-like crystals with a melting point of 154°C, which are further purified through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Conducted in aqueous solutions at varying pH levels.

    Oxidation: Typically involves dehydrogenation agents under controlled conditions.

Major Products:

Scientific Research Applications

Inabenfide has several applications in scientific research:

Comparison with Similar Compounds

    Paclobutrazol: Another gibberellin biosynthesis inhibitor used in various crops.

    Uniconazole: A plant growth regulator that inhibits gibberellin biosynthesis and is used in horticulture.

Comparison:

Properties

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCOZXELJAUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058192
Record name Inabenfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82211-24-3
Record name Inabenfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82211-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inabenfide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inabenfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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